6-Bromo-2-chloro-3-(trifluoromethyl)pyridine
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Overview
Description
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of halogens and a trifluoromethyl group imparts distinct chemical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-(trifluoromethyl)pyridine using bromine in the presence of a suitable solvent like chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling: Biaryl compounds with various functional groups.
Oxidation/Reduction: Corresponding oxidized or reduced pyridine derivatives.
Scientific Research Applications
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine depends on its application:
Biological Activity: The compound may interact with biological targets like enzymes or receptors, inhibiting their function or altering their activity. The presence of halogens and the trifluoromethyl group can enhance binding affinity and specificity.
Chemical Reactions: In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
- 2-Bromo-6-(trifluoromethyl)pyridine
Uniqueness
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The combination of bromine, chlorine, and trifluoromethyl groups provides a distinct electronic environment, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H2BrClF3N |
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Molecular Weight |
260.44 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H |
InChI Key |
JTMOVCZBQJEIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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